ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an isoindole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. Common steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the isoindole moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole moiety.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate
Uniqueness
The uniqueness of ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}thiophene-3-carboxylate lies in its specific substitution pattern and the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-3-32-24(31)19-18(14-8-10-15(25)11-9-14)12-33-21(19)26-20(28)13(2)27-22(29)16-6-4-5-7-17(16)23(27)30/h4-13H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFRTZYFCGHQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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